Monomyristin
Overview
Description
Monomyristin is a monoacylglycerol derived from myristic acid, a saturated fatty acid. It is a lipid compound that exhibits both hydrophilic and lipophilic properties, making it an amphiphilic molecule. This compound is known for its potential antibacterial and antifungal activities, which have been explored in various scientific studies .
Mechanism of Action
Target of Action
Monomyristin, also known as 1-Monomyristin, has been found to exhibit significant antibacterial and antifungal activities . The primary targets of this compound are various harmful microorganisms, including Staphylococcus aureus , Aggregatibacter actinomycetemcomitans , Candida albicans , and Escherichia coli .
Mode of Action
This compound interacts with these microorganisms, leading to their inactivation .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the survival and proliferation of the targeted microorganisms . By inhibiting these pathways, this compound disrupts the growth and reproduction of these harmful organisms, thereby exerting its antibacterial and antifungal effects .
Pharmacokinetics
Like other monoacylglycerols, this compound is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys . These properties can impact the bioavailability of this compound, influencing its efficacy as an antibacterial and antifungal agent.
Result of Action
The primary result of this compound’s action is the inhibition of the growth and reproduction of harmful microorganisms . This leads to a decrease in the population of these organisms, thereby mitigating the infections they cause .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of proteins and colloidal particles has been found to increase the resistance of bacteria to heat treatment, which could potentially affect the antibacterial activity of this compound . Additionally, changes in pH and temperature can also impact the activity of this compound .
Biochemical Analysis
Biochemical Properties
Monomyristin interacts with various enzymes and proteins in biochemical reactions . For instance, it is prepared through a reaction involving Thermomyces lanuginosa lipase enzymes . The nature of these interactions is complex and involves multiple steps, including enzymatic hydrolysis of triglycerides .
Cellular Effects
This compound has been found to exhibit significant antibacterial and antifungal activities . It shows higher antibacterial activity against Staphylococcus aureus and Aggregatibacter actinomycetemcomitans, and higher antifungal activity against Candida albicans compared to the positive control . These effects suggest that this compound influences cell function and cellular processes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its antibacterial and antifungal activities suggest that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Its synthesis involves a series of reactions, including protection of glycerol with acetone, followed by deprotection using Amberlyst-15 . This suggests that the compound’s stability and degradation may be influenced by these processes.
Dosage Effects in Animal Models
Given its antibacterial and antifungal activities, it is plausible that there may be threshold effects, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in metabolic pathways related to the synthesis of monoacylglycerol derivatives . It interacts with enzymes such as Thermomyces lanuginosa lipase during its synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: Monomyristin can be synthesized through a transesterification reaction between ethyl myristate and 1,2-O-isopropylidene glycerol. The latter is obtained from the protection of glycerol with acetone, followed by deprotection using Amberlyst-15. This method yields 1-monomyristin in a quantitative yield (100%) by a simple stirring method with a small amount of Amberlyst-15 as a heterogeneous catalyst .
Industrial Production Methods: In industrial settings, this compound can be produced through enzymatic hydrolysis of triglycerides in the presence of Thermomyces lanuginosa lipase enzymes. This method is efficient and allows for the production of monoacylglycerol derivatives, including this compound .
Chemical Reactions Analysis
Types of Reactions: Monomyristin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form myristic acid and glycerol.
Reduction: Reduction of this compound can yield glycerol and myristyl alcohol.
Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like acyl chlorides and anhydrides are commonly used in substitution reactions.
Major Products:
Oxidation: Myristic acid and glycerol.
Reduction: Glycerol and myristyl alcohol.
Substitution: Various monoacylglycerol derivatives depending on the substituent introduced.
Scientific Research Applications
Monomyristin has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other lipid compounds and as a reagent in organic synthesis.
Biology: Studied for its role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Investigated for its antibacterial and antifungal properties.
Industry: Utilized in the formulation of nanoparticles for drug delivery systems.
Comparison with Similar Compounds
- Monolaurin
- Monopalmitin
- Monoolein
Monomyristin’s unique properties and wide range of applications make it a compound of significant interest in various fields of scientific research.
Properties
IUPAC Name |
2,3-dihydroxypropyl tetradecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)21-15-16(19)14-18/h16,18-19H,2-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBSHORRWZKAKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042454 | |
Record name | (+/-)-2,3-Dihydroxypropyl tetradecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0042454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
589-68-4, 27214-38-6, 75685-84-6 | |
Record name | 1-Monomyristin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=589-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glyceryl monomyristate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycerol monomyristate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027214386 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetradecanoic acid, 2,3-dihydroxypropyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075685846 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Monomyristin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404225 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetradecanoic acid, monoester with 1,2,3-propanetriol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (+/-)-2,3-Dihydroxypropyl tetradecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0042454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glycerol monomyristate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.921 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCERYL 1-MYRISTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMJ2192F1R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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